10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione
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Overview
Description
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione is a complex organic compound that belongs to the class of pyrroloisoquinolinediones This compound is characterized by its unique structure, which includes a fused pyrrole and isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione can be achieved through several methods. One common approach involves the cyclization of 1-(2-carboxybenzoyl)pyrroles. This method is generally preferred due to its efficiency and yield . Another method involves the reaction of pyrrolylmagnesium bromide with dimethylmaleic anhydride, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents under Brønsted acid catalysis.
Major Products
The major products formed from these reactions include isoquinoline-1,3,4-trione, 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one, and various halogenated derivatives .
Scientific Research Applications
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively target topoisomerase I makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]isoquinoline-5,10-dione: Shares a similar core structure but lacks the hydroxy group at the 10th position.
Indolizine-5,8-dione: Another related compound with a different ring fusion pattern.
Uniqueness
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
23428-84-4 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
10-hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione |
InChI |
InChI=1S/C12H9NO3/c14-9-5-6-13-10(9)11(15)7-3-1-2-4-8(7)12(13)16/h1-4,15H,5-6H2 |
InChI Key |
VDJVKHCMACULQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C3=CC=CC=C3C2=O)O)C1=O |
Origin of Product |
United States |
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